5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one
Overview
Description
5’-Bromo-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of brominating agents to introduce the bromo group into the molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation or reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5’-Bromo-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-Bromo-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4-dione
- 5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one
Uniqueness
5’-Bromo-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one is unique due to its specific spirocyclic structure and the presence of the bromo group, which imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
5-bromospiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclobutane]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-6-4-7-8(12-5-6)13-9(14)10(7)2-1-3-10/h4-5H,1-3H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMJLCSFFQLWJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3=C(NC2=O)N=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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